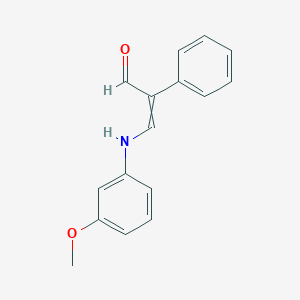
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide: is an organic compound belonging to the thioxanthone family. It is characterized by a tricyclic structure with a sulfur atom incorporated into the central ring, and it is known for its unique photophysical properties. This compound is often used in various scientific and industrial applications due to its ability to exhibit thermally activated delayed fluorescence (TADF).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide typically involves the following steps:
Aromatic Substitution: The initial step involves the substitution of an aromatic ring with a sulfur-containing group.
Oxidation: The sulfur atom is then oxidized to form the sulfone group, resulting in the formation of the 10,10-dioxide structure.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tricyclic thioxanthone structure.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thioxanthones depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Photophysical Studies: The compound is used in the study of photophysical properties due to its TADF characteristics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Fluorescent Probes: Used as fluorescent probes in biological imaging due to its strong fluorescence properties.
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Organic Light-Emitting Diodes (OLEDs): Employed in the development of OLEDs for display and lighting applications.
Polymer Science: Used in the synthesis of polymers with specific photophysical properties.
Mecanismo De Acción
The mechanism by which 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide exerts its effects is primarily through its ability to exhibit TADF. This involves the up-conversion of non-radiative triplet excitons to radiative singlet excitons via a reverse intersystem crossing (RISC) process . The compound’s unique structure allows for efficient energy transfer and emission of light, making it valuable in photophysical applications.
Comparación Con Compuestos Similares
9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide: Similar in structure but with additional phenyl groups, leading to different photophysical properties.
TXO-TPA: Another thioxanthone derivative used in similar applications.
Uniqueness: 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to exhibit TADF makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Propiedades
Número CAS |
890045-41-7 |
|---|---|
Fórmula molecular |
C19H12O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
10,10-dioxo-3-phenylthioxanthen-9-one |
InChI |
InChI=1S/C19H12O3S/c20-19-15-8-4-5-9-17(15)23(21,22)18-12-14(10-11-16(18)19)13-6-2-1-3-7-13/h1-12H |
Clave InChI |
OJZPCTVVGIHAOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)
![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)


![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

